3-(5-Methylthiophen-2-yl)propanoic acid CAS 14779-24-9 properties
3-(5-Methylthiophen-2-yl)propanoic acid CAS 14779-24-9 properties
Technical Monograph: 3-(5-Methylthiophen-2-yl)propanoic Acid
Executive Summary
3-(5-Methylthiophen-2-yl)propanoic acid is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for phenylpropanoic acid derivatives. Its structural core—a 2,5-disubstituted thiophene ring—offers unique electronic properties (electron-rich aromaticity) and metabolic stability profiles distinct from benzene analogs. This compound is frequently employed in the synthesis of SGLT2 inhibitors, histone deacetylase (HDAC) inhibitors, and non-steroidal anti-inflammatory drug (NSAID) candidates.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and application logic in drug discovery.
Physicochemical Profile
The following data consolidates experimental and predicted values essential for formulation and synthesis planning.
| Property | Value | Notes |
| Molecular Formula | C₈H₁₀O₂S | |
| Molecular Weight | 170.23 g/mol | |
| Appearance | Low-melting solid / Viscous oil | Often solidifies upon cooling; melts ~40–50°C. |
| Boiling Point | ~298°C (Predicted) | Decomposes at high temperatures. |
| pKa (Acid) | 4.78 ± 0.10 | Comparable to acetic acid; forms stable salts. |
| LogP | 2.07 | Moderate lipophilicity; good membrane permeability. |
| Solubility | DCM, EtOAc, DMSO, Methanol | Sparingly soluble in water (<1 mg/mL). |
| Flash Point | >110°C | Classified as combustible. |
Synthetic Methodology
The most robust route for synthesizing 3-(5-methylthiophen-2-yl)propanoic acid involves a two-stage process: Friedel-Crafts succinoylation followed by carbonyl reduction. This method minimizes regioisomeric byproducts due to the directing effect of the methyl group.
Step 1: Friedel-Crafts Acylation
Reaction: 2-Methylthiophene + Succinic Anhydride → 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid
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Reagents: Succinic anhydride (1.1 eq), AlCl₃ (2.2 eq), Nitrobenzene or DCM (Solvent).
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Protocol:
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Suspend AlCl₃ in dry DCM at 0°C under inert atmosphere (N₂).
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Add succinic anhydride portion-wise; stir until dissolved.
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Add 2-methylthiophene dropwise over 30 minutes to control exotherm.
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Allow to warm to room temperature and stir for 4–6 hours.
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Quench: Pour onto ice/HCl mixture. Extract with EtOAc.[1]
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Purification: Recrystallize from ethanol/water.
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Step 2: Wolff-Kishner Reduction (Huang-Minlon Modification)
Reaction: Keto-acid Intermediate → 3-(5-Methylthiophen-2-yl)propanoic acid
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Reagents: Hydrazine hydrate (3.0 eq), KOH (4.0 eq), Diethylene glycol (Solvent).
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Protocol:
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Dissolve the keto-acid in diethylene glycol.
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Add hydrazine hydrate and KOH pellets.
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Reflux at 130°C for 2 hours to form the hydrazone.
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Distill off water/excess hydrazine until internal temp reaches ~190°C.
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Reflux at 190–200°C for 3–4 hours (evolution of N₂ gas).
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Workup: Cool, dilute with water, acidify with HCl to pH 2.
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Isolation: Filter the precipitate or extract with DCM.
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Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway transforming 2-methylthiophene into the target propanoic acid derivative.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 11.50 | Broad Singlet | 1H | –COOH (Carboxylic acid proton) |
| 6.58 | Doublet (J=3.5 Hz) | 1H | Thiophene C3–H |
| 6.52 | Doublet-Doublet | 1H | Thiophene C4–H |
| 3.08 | Triplet (J=7.2 Hz) | 2H | –CH₂– (Attached to Thiophene) |
| 2.68 | Triplet (J=7.2 Hz) | 2H | –CH₂– (Alpha to Carbonyl) |
| 2.42 | Singlet | 3H | –CH₃ (Methyl group on Thiophene) |
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI (-) or (+)
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Molecular Ion: [M-H]⁻ = 169.2 m/z; [M+H]⁺ = 171.2 m/z.
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Fragmentation: Loss of CO₂ (M-44) is common in MS/MS modes.
Applications in Drug Discovery
This compound is primarily used as a bioisostere for phenylpropanoic acid. The thiophene ring introduces specific advantages:
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Electronic Effects: Thiophene is more electron-rich than benzene, potentially enhancing pi-stacking interactions with receptor pockets.
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Metabolic Stability: The 5-methyl substitution blocks the metabolically labile 5-position of the thiophene ring, preventing rapid oxidative metabolism (sulfoxidation/ring opening).
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Geometry: The C–S–C bond angle (~92°) creates a different vector orientation for substituents compared to the benzene ring (120°), allowing for subtle conformational tuning.
Medicinal Chemistry Logic Diagram
Figure 2: Strategic application of the thiophene scaffold in diverse therapeutic classes.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
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Serious Eye Damage: Category 1.
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Flammable Liquids: Category 3 (If containing solvent residues or handled hot).
Precautionary Measures:
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.
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Inhalation: Use within a fume hood. The compound may sublime or vaporize slightly upon heating.
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Thiophene derivatives can darken upon prolonged exposure to air/light.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 563, 3-(Methylthio)propanoic acid (Analog Reference). Retrieved from .
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Sigma-Aldrich (2024). Safety Data Sheet: 3-(5-Methylthiophen-2-yl)propanoic acid. Retrieved from .
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ChemSrc (2025). CAS 14779-24-9 Properties and Synthesis.[2] Retrieved from .
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BenchChem (2025). Thiophene Propanoic Acid Derivatives in Drug Discovery. Retrieved from .
